4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride typically involves the reaction of oxan-4-ylmethylamine with butan-2-one under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is then purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride: Similar in structure but with a different functional group.
3-methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride: Another structurally related compound with different properties.
Uniqueness
4-Amino-3-(oxan-4-ylmethyl)butan-2-one hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-(aminomethyl)-4-(oxan-4-yl)butan-2-one;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(12)10(7-11)6-9-2-4-13-5-3-9;/h9-10H,2-7,11H2,1H3;1H |
InChI Key |
GDPSQWVERNTDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1CCOCC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.